molecular formula C13H11ClO B6324194 1-Chloro-3-(naphthalen-1-yl)propan-2-one CAS No. 154023-17-3

1-Chloro-3-(naphthalen-1-yl)propan-2-one

Cat. No.: B6324194
CAS No.: 154023-17-3
M. Wt: 218.68 g/mol
InChI Key: XXAHJWXMNCZLNX-UHFFFAOYSA-N
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Description

1-Chloro-3-(naphthalen-1-yl)propan-2-one is a halogenated arylketone with a naphthalene substituent at the third carbon position. Derived from the marine sponge Dysidea herbacea, it demonstrated high ligand efficiency and docking scores in in silico studies, suggesting inhibitory activity against breast cancer targets .

Properties

IUPAC Name

1-chloro-3-naphthalen-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-9-12(15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHJWXMNCZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(naphthalen-1-yl)propan-2-one can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with 1-chloro-2-propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(naphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: 1-(Naphthalen-1-yl)propan-2-ol.

    Oxidation: 1-(Naphthalen-1-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the compound's potential as a drug candidate. In silico docking studies have shown that 1-Chloro-3-(naphthalen-1-yl)propan-2-one exhibits significant binding affinity to estrogen receptors (ER) and epidermal growth factor receptors (EGFR), which are crucial targets in breast cancer therapy. The docking score for this compound was reported at -5.315, indicating a favorable interaction with these receptors .

Table 1: Docking Scores of Various Compounds Against Target Receptors

CompoundDocking Score
Pyridine 3-Carboxamide-5.376
This compound-5.315
Cyclodecanol-3.782

The compound's structure allows it to form hydrogen bonds with key amino acids in the receptor sites, enhancing its potential as a therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing various complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for producing other naphthalene derivatives and functionalized compounds.

Case Study: Synthesis of Naphthalene Derivatives
A study demonstrated the use of this compound in synthesizing substituted naphthalene derivatives through a series of nucleophilic substitutions, showcasing its utility in developing new materials with enhanced properties .

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Table 2: Properties of Polymers Incorporating this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceModerate

Mechanism of Action

The mechanism of action of 1-Chloro-3-(naphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene moiety provides hydrophobic interactions that enhance binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following chloro-propanone derivatives share structural similarities but differ in substituents, synthetic feasibility, and biological activity:

Compound Name Substituents/Modifications Molecular Weight Key Findings Reference
1-Chloro-3-(naphthalen-1-yl)propan-2-one Naphthalen-1-yl group at C3 218.67 High binding affinity to ER/EGFR; potential anticancer agent via in silico studies .
1-Chloro-3-(1-naphthyloxy)propan-2-one Naphthyloxy group at C3 236.69 Intermediate in propranolol synthesis; reduced enantioselectively (up to 88% S-configuration) using Yarrowia lipolytica .
1-Chloro-3-(5-fluoro-2-mercaptophenyl)propan-2-one Fluoro and mercapto groups at phenyl ring 218.68 No specific bioactivity reported; structural focus on sulfur-containing derivatives .
1-(3-Chlorophenyl)-1-hydroxy-2-propanone Chlorophenyl and hydroxyl groups 184.62 Used in Bupropion synthesis; relevance to FDA filings and toxicity studies .
1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one Complex ether-phenoxy substituent 328.80 (est.) Synthesis unsuccessful due to instability; alternative pathways explored for β-blocker synthesis .

Binding Affinity and Therapeutic Potential

  • This compound : Demonstrated superior docking scores (−8.2 kcal/mol for ER, −7.9 kcal/mol for EGFR) compared to pyridine-3-carboxamide and 13-oxabicyclo derivatives .
  • Propranolol intermediates: While 1-chloro-3-(1-naphthyloxy)propan-2-one lacks direct anticancer data, its enantiopure alcohol derivatives are critical for β-blocker activity .
  • Chlorophenyl derivatives: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone is pharmacologically relevant but lacks receptor-binding studies .

Challenges in Application

  • Instability : Ether-linked derivatives (e.g., 8a/8b) degrade under standard synthesis conditions, limiting their utility .
  • Synthetic complexity : Naphthalene-containing compounds require multi-step isolation from natural sources or complex organic synthesis .

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-(naphthalen-1-yl)propan-2-one?

The compound is typically synthesized via Friedel-Crafts acylation of naphthalene derivatives. For example, reacting 1-naphthalene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures (~0–5°C) to minimize side reactions. Industrial-scale production may employ continuous flow reactors with automated control of temperature, pressure, and reactant stoichiometry .

Q. What types of chemical reactions does this compound undergo?

Key reactions include:

  • Nucleophilic substitution : The chlorine atom can be replaced by amines, thiols, or alkoxides (e.g., using NaOMe in anhydrous methanol).
  • Reduction : The carbonyl group is reduced to an alcohol using NaBH₄ or LiAlH₄.
  • Oxidation : The aromatic substituents (e.g., methylthio groups) can be oxidized to sulfoxides or sulfones using KMnO₄ .

Q. What biological activities have been reported for this compound?

Studies highlight antimicrobial and anticancer properties:

  • Antimicrobial : MIC values as low as 0.0039–0.025 mg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Anticancer : Induction of apoptosis in cancer cell lines (e.g., via disruption of P2Y12 receptor signaling pathways) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies in MIC values or efficacy across studies may arise from:

  • Structural variations : Minor differences in substituent positions (e.g., fluorine vs. chlorine on the aromatic ring) can alter reactivity and binding affinity .
  • Experimental conditions : Variations in solvent polarity, pH, or incubation time may affect compound stability. Validate results using standardized assays (e.g., CLSI guidelines for MIC determination) and control for batch-to-batch purity .

Q. What are the challenges in crystallographic analysis of this compound, and how can they be mitigated?

Challenges include:

  • Crystal twinning : Common in halogenated aromatic compounds. Use SHELXL refinement with the TWIN command to model twinned data .
  • Disorder in substituents : Flexible chloropropanone chains may require restrained refinement. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies optimize the synthesis yield and purity of this compound under industrial-scale conditions?

Key strategies:

  • Continuous flow reactors : Enhance reproducibility and reduce side reactions via precise control of residence time and mixing efficiency.
  • In-line purification : Integrate scavenger resins (e.g., silica-alumina) to remove unreacted reagents.
  • Process analytical technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy .

Q. How does the substitution pattern on the aromatic ring influence the compound's biological activity?

Substituent effects are critical in structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Positional isomers : 3,4-Difluoro derivatives show higher anticancer activity than 3,5-difluoro analogs due to improved steric alignment with target enzymes (e.g., kinases) .

Methodological Notes

  • Crystallography : Use SHELXL-2018 for high-resolution refinement. For twinned data, apply the BASF scale factor and HKLF5 format .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate cytotoxicity via MTT assays across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.